molecular formula C15H15F3N2O B1456603 [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol CAS No. 1311279-42-1

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol

Cat. No.: B1456603
CAS No.: 1311279-42-1
M. Wt: 296.29 g/mol
InChI Key: XFGIDDKWTVTVGD-UHFFFAOYSA-N
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Description

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol is a useful research compound. Its molecular formula is C15H15F3N2O and its molecular weight is 296.29 g/mol. The purity is usually 95%.
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Biological Activity

The compound [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol (CAS No. 179897-43-9) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and other therapeutic effects, supported by relevant data tables and case studies.

  • Molecular Formula : C15H15F3N2O
  • Molecular Weight : 300.29 g/mol
  • Structure : The compound features a trifluoromethyl group and a dimethylamino moiety attached to a phenyl ring, which may influence its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies show that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity as it disrupts mitotic processes in cancer cells .
  • Efficacy : In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, such as PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer) cells .
CompoundCell LineIC50 (µM)
Compound APC31.48
Compound BK5620.33
Compound CA5492.28

Anti-inflammatory Activity

The compound also shows promise in the realm of anti-inflammatory effects:

  • Inhibition of Cytokine Release : It has been reported to inhibit LPS-induced TNF-alpha release in macrophages, which is pivotal in inflammatory responses. This suggests potential applications in treating autoimmune diseases .

Other Biological Activities

Aside from anticancer and anti-inflammatory effects, this compound may possess additional biological activities:

  • Antifungal and Insecticidal Properties : Preliminary studies indicate that related compounds demonstrate antifungal activities against various pathogens and insecticidal properties against agricultural pests, showcasing their versatility in therapeutic applications .

Case Studies

  • Study on Anticancer Properties :
    • A recent study evaluated the effect of this compound on tumor growth in mouse models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Inflammation Model :
    • In a controlled study using LPS-stimulated macrophages, the compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-8,21H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGIDDKWTVTVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.